2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
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Overview
Description
2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as dichloro, anilino, oxoethyl, sulfanyl, and indolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 2,4-dichloro-N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25Cl2N3O2S/c1-17-6-5-8-23(18(17)2)31-26(33)16-35-25-15-32(24-9-4-3-7-21(24)25)13-12-30-27(34)20-11-10-19(28)14-22(20)29/h3-11,14-15H,12-13,16H2,1-2H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQWFGISXXMLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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